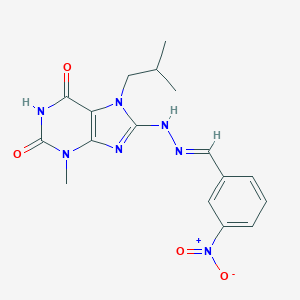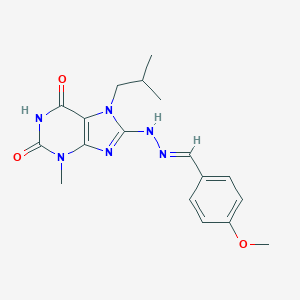
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, also known as dicamba, is a herbicide that has been widely used in agriculture for decades. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in corn, soybean, and cotton crops. The chemical structure of dicamba contains a nitro group and a carboxylic acid group, which are responsible for its herbicidal activity.
Mecanismo De Acción
Dicamba works by disrupting the plant's growth and development processes. It is a synthetic auxin, which means that it mimics the activity of natural plant hormones that regulate growth and development. Dicamba binds to specific receptors in the plant cell, causing uncontrolled growth and eventually killing the plant. Its mode of action is selective, meaning that it only affects broadleaf weeds and has minimal impact on grasses.
Biochemical and Physiological Effects
Dicamba can have both acute and chronic effects on human health. Acute exposure to 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide can cause irritation of the skin, eyes, and respiratory tract. Chronic exposure can lead to more serious health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. However, these effects are typically associated with high levels of exposure and are not relevant to the typical use of this compound in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages as a research tool. It is a well-established herbicide with a known mode of action, making it a useful tool for studying plant growth and development. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Dicamba can be difficult to handle due to its toxicity and volatility, and it may require specialized equipment for safe handling.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound as a cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Studies are ongoing to investigate the mechanisms by which this compound modulates the immune system and its potential use in the treatment of inflammatory diseases. Finally, there is ongoing research into the development of new herbicides based on the structure of this compound, with the goal of improving its efficacy and reducing its environmental impact.
Conclusion
In conclusion, this compound is a widely used herbicide that has potential applications in scientific research. Its mode of action is well understood, and it has been studied for its anti-cancer and anti-inflammatory properties. While this compound can have adverse health effects at high levels of exposure, it is generally safe when used according to recommended guidelines. Ongoing research will continue to explore the potential uses of this compound as a research tool and as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 2,5-dichloroaniline to form the final product, this compound. The synthesis of this compound is a well-established process, and the chemical is commercially available.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal activity and its effects on the environment. However, it also has potential applications in scientific research. Dicamba has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-2-4-9(15)11(6-8)17-13(19)7-1-3-10(16)12(5-7)18(20)21/h1-6H,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHDHBGADAFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)
![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)


![7-butyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401046.png)




![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)
![2'-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B401054.png)


![dimethyl 2-(1-[(4-fluorophenyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401060.png)